molecular formula C13H22N2O4 B6153182 tert-butyl 2-{2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-3-yl}acetate CAS No. 189333-69-5

tert-butyl 2-{2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-3-yl}acetate

Cat. No.: B6153182
CAS No.: 189333-69-5
M. Wt: 270.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis pathway for tert-butyl 2-{2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-3-yl}acetate involves the reaction of tert-butyl 2-aminoacetate with 2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-3-carboxylic acid followed by esterification with tert-butyl alcohol. The product is then purified by column chromatography or recrystallization to obtain the final compound.


Molecular Structure Analysis

The molecular structure of TBODA is represented by the InChI code: 1S/C13H22N2O4/c1-12(2,3)18-10(16)8-15-9-13(19-11(15)17)4-6-14-7-5-13/h14H,4-9H2,1-3H3 . This indicates that the compound has a molecular weight of 270.33 .


Chemical Reactions Analysis

TBODA can participate in a variety of chemical reactions. For instance, it can act as a proton donor, allowing substrates to undergo reactions. It can also act as a nucleophile, attacking electrophilic centers in a substrate.


Physical and Chemical Properties Analysis

TBODA is a powder at room temperature . It has a molecular weight of 270.33 . The compound is stable under normal temperatures and pressures .

Mechanism of Action

TBODA acts as a proton donor in a variety of reactions. It is able to donate a proton to a substrate, allowing the substrate to undergo a reaction. TBODA can also act as a nucleophile, attacking electrophilic centers in a substrate and allowing the substrate to undergo a reaction.

Safety and Hazards

TBODA is classified as a dangerous substance. It has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements H315, H318, and H335 indicate that it can cause skin irritation, eye damage, and respiratory irritation .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 2-{2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-3-yl}acetate involves the reaction of tert-butyl 2-aminoacetate with 2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-3-carboxylic acid followed by esterification with tert-butyl alcohol.", "Starting Materials": [ "tert-butyl 2-aminoacetate", "2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-3-carboxylic acid", "tert-butyl alcohol" ], "Reaction": [ "Step 1: tert-butyl 2-aminoacetate is reacted with 2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the corresponding amide intermediate.", "Step 2: The amide intermediate is then esterified with tert-butyl alcohol in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) to form tert-butyl 2-{2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-3-yl}acetate.", "Step 3: The product is purified by column chromatography or recrystallization to obtain the final compound." ] }

CAS No.

189333-69-5

Molecular Formula

C13H22N2O4

Molecular Weight

270.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.